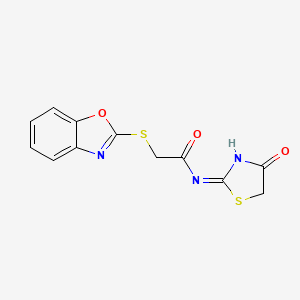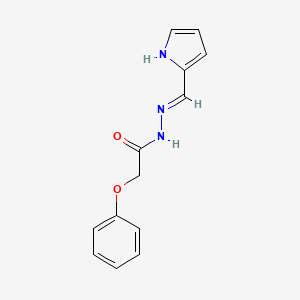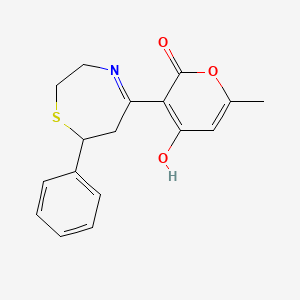![molecular formula C13H9N7O4 B3717638 13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene](/img/structure/B3717638.png)
13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene
Descripción general
Descripción
13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene: is a complex organic compound characterized by its unique structure, which includes a nitrofuran moiety and a hexazatetracyclic core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene typically involves multiple steps:
Formation of the Nitrofuran Moiety: The nitrofuran ring can be synthesized through nitration of furan derivatives under controlled conditions using nitric acid and sulfuric acid.
Construction of the Hexazatetracyclic Core: This step involves cyclization reactions that form the hexazatetracyclic structure. Reagents such as hydrazine and formaldehyde are often used in the presence of catalysts like acetic acid.
Coupling of the Nitrofuran and Hexazatetracyclic Units: The final step involves coupling the nitrofuran moiety with the hexazatetracyclic core through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitro-substituted products.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild heating conditions.
Major Products Formed
Oxidation: Nitro-substituted furan derivatives.
Reduction: Amino-substituted furan derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The nitrofuran moiety is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Cancer Research: Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by targeting specific cellular pathways.
Industry
Polymer Science: The compound can be used as a monomer or cross-linking agent in the synthesis of advanced polymers with enhanced mechanical properties.
Mecanismo De Acción
The mechanism of action of 13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene involves interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the hexazatetracyclic core may interact with specific proteins, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrofuran-2-carboxaldehyde: A simpler nitrofuran derivative with antimicrobial properties.
Hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene: The core structure without the nitrofuran moiety.
Uniqueness
Structural Complexity: The combination of the nitrofuran moiety with the hexazatetracyclic core is unique, providing a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
13-(5-nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7O4/c21-20(22)10-2-1-9(23-10)11-14-5-3-7-8(4-6(5)15-11)17-13-12(16-7)18-24-19-13/h1-4,11,16-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXKXCPOPZTJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2N=C3C=C4C(=CC3=N2)NC5=C(N4)NON5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B3717557.png)
![2-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL](/img/structure/B3717572.png)
![(3Z)-3-[2-(4-NITROPHENYL)-2-OXOETHYLIDENE]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B3717586.png)

![(2Z,5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3717595.png)
![ETHYL 2-{[(E)-1-(3-BROMO-4-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3717596.png)

![N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3717607.png)
![N,N-diethyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3717622.png)
![ethyl 4-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3717626.png)

![4-Hydroxy-6-methyl-3-[7-(3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one](/img/structure/B3717629.png)
![3-[7-(4-chlorophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3717637.png)
![2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-(6-hydroxy-9H-purin-9-yl)tetrahydro-3,4-furandiol](/img/structure/B3717649.png)
